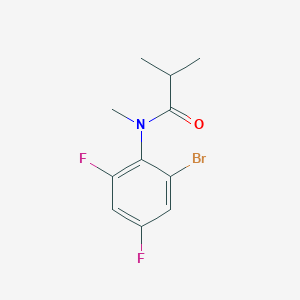

N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide

Description

N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide is a halogenated aromatic amide derivative characterized by a 2-bromo-4,6-difluorophenyl group attached to a dimethyl-substituted propanamide backbone.

Properties

IUPAC Name |

N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF2NO/c1-6(2)11(16)15(3)10-8(12)4-7(13)5-9(10)14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEQJTKJDIVNKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)C1=C(C=C(C=C1Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with 2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products Formed

Substitution Reactions: Formation of azides or thiocyanates.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

Structural Characteristics

The compound can exist as two distinct atropisomers due to restricted rotation around the nitrogen-aryl bond. This property allows it to serve as a model for studying rotational isomerism and stereochemistry in organic synthesis. The structural formula can be represented as follows:

Chemical Synthesis

The synthesis of N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide typically involves several steps that include:

- Formation of the amide bond : This is achieved through the reaction of 2-bromo-4,6-difluorobenzoic acid with 2-dimethylpropanamine.

- Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high purity for subsequent applications.

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications. Its unique structure allows researchers to investigate its interactions with various biological targets:

- Enzyme Inhibition : Research indicates that this compound may influence enzyme activity due to its substituents, which can affect binding affinity and selectivity.

- Receptor Binding Studies : The compound's structural features make it suitable for studying binding interactions with specific receptors involved in various diseases.

Asymmetric Synthesis

The compound serves as an important model in asymmetric synthesis due to its chiral nature. It is utilized to explore:

- Stereoselectivity : The presence of bulky groups around the nitrogen atom creates a chiral axis that can lead to different stereochemical outcomes in reactions.

- Rotational Isomerism : The study of atropisomers helps chemists understand how rotational barriers influence reactivity and selectivity in organic reactions.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the 2-bromo-4,6-difluorophenyl core but differ in amide substituents, providing insights into structure-property relationships:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The diphenylacetamide analog (402.25 g/mol) introduces bulky aromatic substituents, which may increase lipophilicity and alter binding kinetics compared to the smaller methylpropanamide derivatives .

- Amino Substitution: The aminoacetamide derivative () introduces a polar NH₂ group, enhancing hydrogen-bonding capacity, which contrasts with the hydrophobic methyl groups in the target compound .

Spectroscopic and Physical Properties

Data from related compounds highlight trends in spectroscopic behavior:

Table 2: Spectroscopic Data of Selected Analogs

Analysis :

- The thiourea derivative () exhibits distinct $ ^1 \text{H-NMR} $ signals for NH protons (δ 11.74) and aromatic protons (δ 7.25–6.96), with IR confirming C=O (1668 cm⁻¹) and N–H (3338 cm⁻¹) stretches. These features contrast with the target compound’s expected spectra, where N-methyl groups would suppress NH signals .

- Missing data for the methylpropanamide analog () underscores the need for further experimental characterization.

Reactivity and Functional Group Interactions

- Halogen Reactivity : The bromine atom in the 2-position is susceptible to nucleophilic substitution (e.g., Suzuki coupling), a trait shared with analogs like N-(2-bromo-4,6-difluorophenyl)-2,2-diphenylacetamide .

- Amide Stability: N-Methylation in the target compound likely increases hydrolytic stability compared to primary amides (e.g., 2-aminoacetamide in ), which are prone to enzymatic cleavage .

Biological Activity

N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide, with the CAS number 1092563-36-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHBrFNO. The structure features a bromo-substituted aromatic ring along with difluoromethyl and dimethyl groups, which may influence its biological interactions.

Research indicates that compounds with similar structures may exhibit activity against various biological targets. The presence of halogen atoms like bromine and fluorine can enhance lipophilicity and alter the electronic properties of the molecule, potentially leading to increased interaction with biological membranes and receptors.

Antimicrobial Activity

In studies involving related compounds, it has been observed that halogenated phenyl derivatives often display significant antimicrobial properties. For instance, certain derivatives have shown efficacy against pathogens such as Mycobacterium avium and Toxoplasma gondii, which are critical in immunocompromised patients . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial activity.

Enzyme Inhibition

Compounds similar to this compound have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many pathogens. For example, pyrido[2,3-d]pyrimidines have shown selective inhibition against DHFR from various organisms . This suggests that this compound may also possess enzyme inhibitory properties.

Case Studies

A notable study on related compounds involved the synthesis and evaluation of various derivatives for their inhibitory effects on DHFR. The most potent inhibitors had specific substitutions that enhanced their binding affinity to the enzyme . While direct studies on this compound are scarce, extrapolating from these findings could guide future research directions.

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.